[N'-(2,4-dichlorophenyl)hydrazinecarbonyl]formic acid
Overview
Description
2-(2,4-Dichlorophenyl)hydrazinylacetic Acid is a synthetic herbicide that belongs to the hydrazide family. It was first synthesized in the early 1960s as a potential herbicide for controlling a broad spectrum of weeds. The compound has a molecular formula of C8H6Cl2N2O3 and a molecular weight of 249.051 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid typically involves the reaction of 2,4-dichlorophenylhydrazine with glyoxylic acid under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)hydrazinylacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid is used as a precursor for synthesizing other hydrazide derivatives. It serves as a building block in the synthesis of complex organic molecules.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and herbicidal properties. It is used in research to develop new herbicides and antimicrobial agents.
Medicine
While not widely used in medicine, the compound’s derivatives are explored for potential therapeutic applications, including anticancer and antiviral activities .
Industry
In the industrial sector, 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid is primarily used as a herbicide to control weed growth in agricultural fields. Its effectiveness against a broad spectrum of weeds makes it a valuable tool for crop protection.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid involves the inhibition of key enzymes in the metabolic pathways of target organisms. In plants, it disrupts the synthesis of essential amino acids, leading to growth inhibition and eventual death of the weed. The molecular targets include enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: Another herbicide with a similar structure but different mode of action.
2,4-Dichlorophenylhydrazine: A precursor in the synthesis of 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid.
Hydrazine Derivatives: Various hydrazine-based compounds used in different applications.
Uniqueness
2-(2,4-Dichlorophenyl)hydrazinylacetic Acid is unique due to its dual functionality as both a hydrazide and an oxoacetic acid derivative. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenyl)hydrazinyl]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-1-2-6(5(10)3-4)11-12-7(13)8(14)15/h1-3,11H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIUKVPEVMKZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NNC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying acetic acid in the context of Mycobacterium tuberculosis?
A1: The research article focuses on the crystal structure of Mycobacterium tuberculosis malate synthase in complex with acetic acid. [] This suggests that the compound may act as an inhibitor of malate synthase, an enzyme crucial for the growth and survival of Mycobacterium tuberculosis. Understanding the interaction between this compound and the enzyme at a molecular level can be valuable for developing new anti-tuberculosis drugs.
Q2: What information does the crystal structure provide about the interaction between acetic acid and Mycobacterium tuberculosis malate synthase?
A2: While the abstract doesn't provide specific details about the interaction, the full research article likely elucidates the binding site of acetic acid on the enzyme and the specific amino acid residues involved. This information can be crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.
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